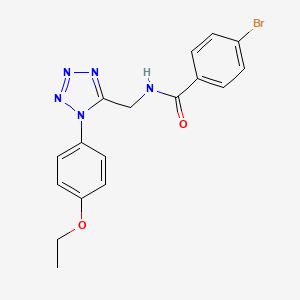

4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of this compound in drug chemistry . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved through a solvent-free microwave-assisted method, which is notable for its efficiency and environmental friendliness . Another study reported the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which were obtained from a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can vary significantly depending on the substituents on the benzamide ring. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized, each bearing different substituents, and their molecular conformations were analyzed . These studies often involve the use of techniques such as IR, NMR, mass spectral study, and elemental analysis to confirm the structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include various types of reactions such as aldol condensation, which is used to form α,β-unsaturated carbonyl compounds . The reactivity of these compounds can be further modified by introducing different functional groups, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their potential as medicinal agents. For example, the synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their anticancer activity and showed promising results against several human cancer cell lines . Additionally, the ADMET properties of these compounds were predicted to show good oral drug-like behavior . The antibacterial and antifungal activities of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were also evaluated, with some compounds showing significant activity .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment

The compound's application in photodynamic therapy for cancer treatment has been demonstrated. A study highlights the use of zinc phthalocyanine, substituted with similar benzamide derivatives, showing high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential utility in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

G Protein-Coupled Receptor-35 Agonists

The compound and its derivatives have been studied for their potential as G protein-coupled receptor-35 (GPR35) agonists. This receptor is implicated in pain, inflammatory, and metabolic diseases. One study synthesized N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, a derivative with significant agonistic potency against GPR35, suggesting its applicability in treating these conditions (Wei et al., 2018).

Heparanase Inhibitors

A class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including derivatives of the compound , has shown efficacy as heparanase inhibitors. These inhibitors have potential therapeutic applications in cancer treatment, as heparanase plays a role in tumor metastasis and angiogenesis (Xu et al., 2006).

Coordination Networks for NLO Properties

The compound's derivatives have been used in the synthesis of coordination networks with potential applications in nonlinear optics (NLO). A study utilizing tetrazolate-yl acylamide tectons, similar in structure to the compound, demonstrated significant SHG (second harmonic generation) efficiencies, indicating its potential in NLO applications (Liao et al., 2013).

Synthesis of Antagonists for CCR5 Receptors

The compound's structure has been instrumental in the synthesis of CCR5 antagonists. These antagonists are significant in the treatment of diseases like HIV/AIDS, where CCR5 plays a crucial role in viral entry into cells. The synthesis approaches utilizing similar compounds have been explored for developing effective CCR5 antagonists (Ikemoto et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBREFIOJKAZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)